Fenitrooxon-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

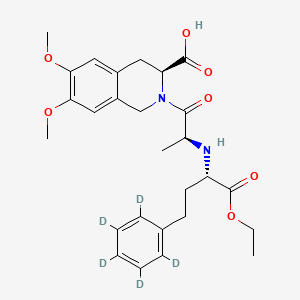

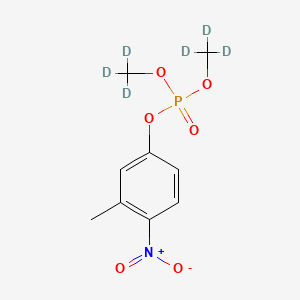

The molecular structure of Fenitrooxon-d6 can be represented by the InChI string:InChI=1S/C9H12NO6P/c1-7-6-8 (4-5-9 (7)10 (11)12)16-17 (13,14-2)15-3/h4-6H,1-3H3/i2D3,3D3 . This indicates that the compound has a nitrophenyl group and a phosphate group, with three deuterium atoms replacing hydrogen atoms in each of the methyl groups attached to the phosphate . Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 267.20 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 4 . The compound also has a Topological Polar Surface Area of 90.6 Ų, a Heavy Atom Count of 17, and an Isotope Atom Count of 6 .科学研究应用

蛋白质组学研究

Fenitrooxon-d6 是一种在蛋白质组学研究中使用的专业产品 . 蛋白质组学是对蛋白质,特别是其结构和功能进行的大规模研究。 该领域对于理解许多生物过程至关重要,this compound 可能在促进该研究方面发挥作用。

荧光细胞成像

虽然与 this compound 没有直接联系,但在荧光细胞成像中存在潜在的应用 . 由于其具有吸引力的光物理属性,发光 d6 过渡金属配合物已被提议作为细胞成像的有用荧光团 . 鉴于 this compound 是一种 d6 化合物,它可能在该领域具有潜力。

DNA 和氧气传感

同样,虽然与 this compound 没有直接联系,但 d6 过渡金属配合物已被用于DNA 和氧气传感 . 这些配合物主要限于钌配合物,但其他 d6 化合物,包括 this compound,也具有潜力 .

作用机制

Fenitrooxon-d6 is a nitrooxy compound, which means it has the ability to act as an electron acceptor. This property allows it to participate in a variety of chemical reactions, such as oxidation-reduction reactions and nucleophilic substitution reactions. The nitrooxy group of this compound can also form hydrogen bonds with other molecules, which can affect the reactivity and solubility of the compound.

Biochemical and Physiological Effects

This compound has been studied extensively for its biochemical and physiological effects. In laboratory experiments, this compound has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. In addition, this compound has been found to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in inflammation and pain.

实验室实验的优点和局限性

Fenitrooxon-d6 has several advantages for laboratory experiments. It is relatively stable and has a wide range of applications. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are also some limitations to using this compound in laboratory experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic if not handled properly.

未来方向

Fenitrooxon-d6 has a wide range of potential future applications. It could be used as a tool for studying the structure-activity relationships of nitrooxy compounds. In addition, it could be used in drug design, as it has been shown to be an effective inhibitor of COX-2 and 5-LOX enzymes. It could also be used as a catalyst in organic synthesis and polymerization reactions. Finally, it could be used as a probe for studying the structure and function of proteins.

合成方法

Fenitrooxon-d6 is synthesized from the starting material, 2-(2-nitrooxy)ethyl-2-methyl-1,3-propanediol. This compound is then subjected to a series of reactions, including nitration, reduction, and acetylation, to produce the desired product. The reaction conditions for each step must be carefully controlled to ensure the desired product is obtained. The final product is a stable, crystalline solid with a melting point of 95-97°C.

生化分析

Biochemical Properties

It is known that Fenitrooxon-d6 interacts with various enzymes, proteins, and other biomolecules in the context of proteomics research .

Cellular Effects

It has been suggested that Fenitrooxon, a photoproduct of fenitrothion, may alter steroid hormones biosynthesis in bovine adrenal cultured cells . This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that fenitrothion, a related compound, is rapidly and extensively absorbed from the mammalian intestinal tract and eliminated, predominantly in the urine and faeces, within 24 hours . This suggests that this compound may have similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

It is known that the dose of related compounds, such as fenitrothion, required for inducing diabetes depends on the animal species, route of administration, and nutritional status .

属性

IUPAC Name |

(3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNAIAPNXYJWCT-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661970 |

Source

|

| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185155-54-7 |

Source

|

| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)